molecular formula C21H19N3OS B12425490 HIF-1alpha-IN-2

HIF-1alpha-IN-2

Cat. No.: B12425490
M. Wt: 361.5 g/mol
InChI Key: ILYYBJSTMKDZND-UHFFFAOYSA-N
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Description

HIF-1alpha-IN-2 is a compound that acts as an inhibitor of hypoxia-inducible factor-1alpha (HIF-1alpha). Hypoxia-inducible factor-1alpha is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIF-1alpha-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the core molecular framework through a series of reactions such as condensation, cyclization, and coupling reactions.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, and acylation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and implementation of efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

HIF-1alpha-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .

Mechanism of Action

HIF-1alpha-IN-2 exerts its effects by inhibiting the activity of hypoxia-inducible factor-1alpha. Hypoxia-inducible factor-1alpha is a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting hypoxia-inducible factor-1alpha, this compound disrupts the hypoxia signaling pathway, leading to reduced expression of hypoxia-responsive genes. This inhibition can affect various cellular processes, including angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

HIF-1alpha-IN-2 can be compared with other hypoxia-inducible factor-1alpha inhibitors, such as:

This compound is unique in its specific chemical structure and its ability to selectively inhibit hypoxia-inducible factor-1alpha, making it a valuable tool for studying hypoxia-related processes and developing therapeutic strategies .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

7-methoxy-2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]quinolin-4-amine

InChI

InChI=1S/C21H19N3OS/c1-13-9-19(18-8-7-17(25-3)11-20(18)22-13)24-16-6-4-5-15(10-16)21-12-26-14(2)23-21/h4-12H,1-3H3,(H,22,24)

InChI Key

ILYYBJSTMKDZND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC=CC(=C3)C4=CSC(=N4)C

Origin of Product

United States

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